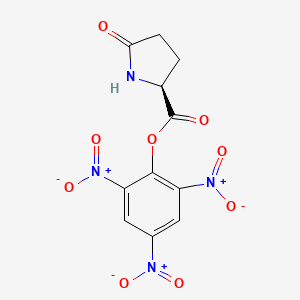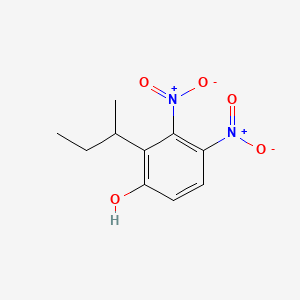
Phenol, 2-(1-methylpropyl)dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(1-methylpropyl)dinitro-, also known as dinoseb, is a chemical compound with the molecular formula C10H12N2O5. It is a member of the dinitrophenol family and is characterized by the presence of two nitro groups attached to a phenol ring. This compound has been widely used as a herbicide and a polymerization inhibitor. due to its high toxicity, its use has been restricted or banned in many countries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 2-(1-methylpropyl)dinitro- typically involves the nitration of 2-(1-methylpropyl)phenol. The process begins with the alkylation of phenol using 1-butene under acidic conditions to form 2-(1-methylpropyl)phenol. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 4 and 6 positions of the phenol ring .
Industrial Production Methods
Industrial production of phenol, 2-(1-methylpropyl)dinitro- follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The nitration reaction is typically carried out in a continuous flow reactor to manage the exothermic nature of the reaction and to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1-methylpropyl)dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Phenol, 2-(1-methylpropyl)dinitro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a polymerization inhibitor to prevent unwanted polymerization of monomers like styrene.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals, although its high toxicity limits its direct application.
Mechanism of Action
The primary mechanism of action of phenol, 2-(1-methylpropyl)dinitro- involves the uncoupling of oxidative phosphorylation in mitochondria. This disrupts the production of adenosine triphosphate (ATP), leading to cellular energy depletion. The compound targets the mitochondrial membrane, causing proton leakage and reducing the efficiency of ATP synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-sec-butyl-4,6-dinitro-: Similar structure but with a different alkyl group.
2,4-Dinitrophenol: Lacks the alkyl substituent but shares the dinitro groups.
2,4-Dinitro-6-sec-butylphenol: Another structural isomer with similar properties.
Uniqueness
Phenol, 2-(1-methylpropyl)dinitro- is unique due to its specific alkyl substitution, which influences its chemical reactivity and biological activity. The presence of the 1-methylpropyl group enhances its lipophilicity, affecting its interaction with biological membranes and its overall toxicity .
Properties
CAS No. |
1344-30-5 |
|---|---|
Molecular Formula |
C10H12N2O5 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-butan-2-yl-3,4-dinitrophenol |
InChI |
InChI=1S/C10H12N2O5/c1-3-6(2)9-8(13)5-4-7(11(14)15)10(9)12(16)17/h4-6,13H,3H2,1-2H3 |
InChI Key |
DUMPKRLSSRTFMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)
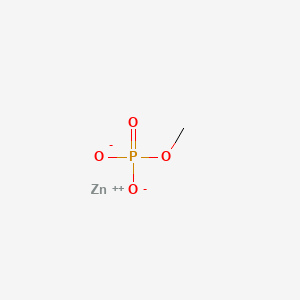
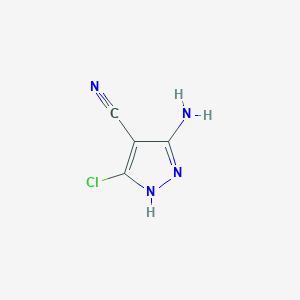
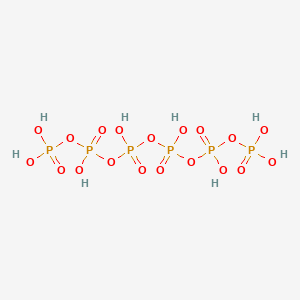
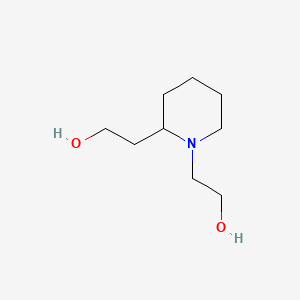
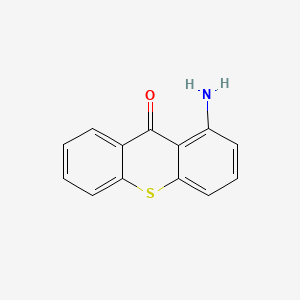
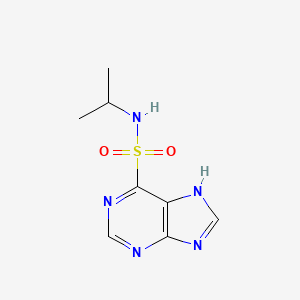
![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
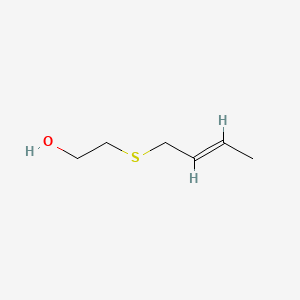

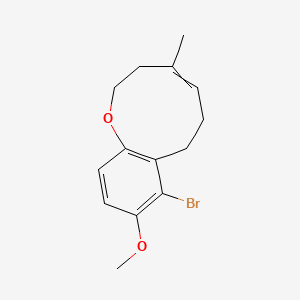
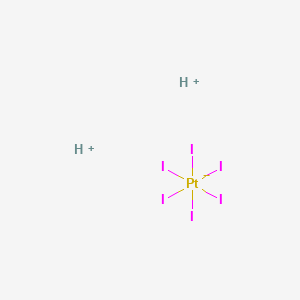
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
